molecular formula C19H27NO4 B8649264 N-Boc-4-benzyl-4-piperidinecarboxylic methyl ester

N-Boc-4-benzyl-4-piperidinecarboxylic methyl ester

Cat. No. B8649264
M. Wt: 333.4 g/mol
InChI Key: ZFZKFNAIFIYOPD-UHFFFAOYSA-N
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Description

N-Boc-4-benzyl-4-piperidinecarboxylic methyl ester is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-4-benzyl-4-piperidinecarboxylic methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-benzyl-4-piperidinecarboxylic methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Boc-4-benzyl-4-piperidinecarboxylic methyl ester

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-benzylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-12-10-19(11-13-20,16(21)23-4)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3

InChI Key

ZFZKFNAIFIYOPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isopropylamine (1.34 ml, 9.559 mmol) in THF (40 ml) at 0° C. was added n-butyllithium (3.65 ml of a 2.5M sol. In hexanes, 9.125 mmol). The resulting LDA solution was added via cannula to a solution of piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4 methyl ester (2.11 g, 8.690 mmol) in THF (40 ml) and HMPA (8 ml) at −78° C. and stirring continued for 1 hour. Benzyl bromide (1.19 ml, 9.994 mmol) in THF (5 ml) was then added and the solution warmed to room temperature over 2 hours. After stirring for 18 h, saturated aqueous ammonium chloride (200 ml) was added and the aqueous phase extracted with diethyl ether (2×100 ml). Organic phases were combined, dried over magnesium sulphate and concentrated to dryness. Purification by silica column chromatography (0.5% methanol in DCM) gave the ester as an oil (1.816 g, 63%). LC/MS: (LCT) Rt 7.67 [M+H]+ 333.
Quantity
1.34 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
sol.
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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2.11 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
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solvent
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Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.19 mL
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reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Yield
63%

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